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Compound of Interest

Compound Name: Methyl 10-undecenoate

Cat. No.: B153647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 10-
undecenoate, a versatile fatty acid methyl ester. The following sections present its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular

format. Detailed experimental protocols for acquiring this data are also provided, along with a

workflow diagram for spectral analysis.

Spectral Data Summary
The following tables summarize the key spectral data for methyl 10-undecenoate (CAS No:

111-81-9, Molecular Formula: C12H22O2, Molecular Weight: 198.30 g/mol ).[1][2]

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.81 ddt 1H =CH-

~4.98 m 2H H₂C=

3.67 s 3H -OCH₃

2.30 t 2H -CH₂-C(=O)

~2.04 m 2H =CH-CH₂-

~1.62 m 2H -CH₂-CH₂-C(=O)

~1.2-1.4 m 10H -(CH₂)₅-

Spectra referenced to a deuterated solvent, typically CDCl₃.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

174.3 C=O

139.2 =CH-

114.1 H₂C=

51.4 -OCH₃

34.1 -CH₂-C(=O)

33.8 =CH-CH₂-

29.3 -(CH₂)₅-

29.1 -(CH₂)₅-

28.9 -(CH₂)₅-

25.0 -CH₂-CH₂-C(=O)

Spectra are typically proton-decoupled.
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Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch (vinyl)

~2925 Strong C-H stretch (alkane)

~2854 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1641 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)

~991, ~909 Strong =C-H bend (vinyl out-of-plane)

Spectrum typically acquired as a neat liquid film.

Table 4: Mass Spectrometry (Electron Ionization) Data
m/z Relative Intensity (%) Assignment

198 Low [M]⁺ (Molecular Ion)

167 Moderate [M - OCH₃]⁺

143 Moderate [M - C₄H₇O]⁺

124 Moderate

96 Moderate

87 High

74 100 (Base Peak)
McLafferty rearrangement

fragment [CH₃OC(OH)=CH₂]⁺

55 High

Fragmentation patterns are characteristic of fatty acid methyl esters.[3][4]
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Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectral data of methyl
10-undecenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methyl 10-undecenoate in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the

solution to a 5 mm NMR tube.[4][5]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Key parameters include a

spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.[4]

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum.

Acquire the spectrum with a spectral width of ~220 ppm. A larger number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation

delay of 2-10 seconds is recommended.[4]

Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay),

followed by phase and baseline correction. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
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Sample Preparation: As methyl 10-undecenoate is a liquid, a neat sample can be prepared

by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to

create a thin film.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the prepared sample in the spectrometer's sample holder.

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The final spectrum is generated by ratioing the sample spectrum against the background

spectrum.[4]

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically

used, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction (GC-MS):

Prepare a dilute solution of methyl 10-undecenoate in a volatile organic solvent (e.g.,

hexane or ethyl acetate).

Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and separated on

a capillary column (e.g., a non-polar DB-5ms column).[6]

Ionization and Analysis:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[4]
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The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z) and detected.

Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of methyl 10-
undecenoate.

Workflow for Spectral Analysis of Methyl 10-undecenoate

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Methyl 10-undecenoate Sample
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Caption: Workflow for the spectral analysis of methyl 10-undecenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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